An In-Depth Technical Guide to 4-(Difluoromethoxy)biphenyl (CAS: 175838-98-9)
An In-Depth Technical Guide to 4-(Difluoromethoxy)biphenyl (CAS: 175838-98-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)biphenyl, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. While detailed public information on this specific molecule is limited, this document synthesizes available data on its chemical identity, plausible synthetic routes, and the established significance of its core structural motifs—the biphenyl scaffold and the difluoromethoxy group. The guide extrapolates potential properties and applications based on analogous compounds, offering a foundational resource for researchers and developers.
Introduction: The Strategic Value of Fluorination in Biaryl Scaffolds
The biphenyl moiety is a privileged scaffold in drug discovery, present in numerous biologically active compounds. Its conformational flexibility allows for effective interaction with a variety of biological targets. The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), has become a cornerstone of modern medicinal chemistry. This strategic fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2] The difluoromethoxy group, in particular, is recognized as a bioisostere for other functional groups, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability.[3] 4-(Difluoromethoxy)biphenyl thus represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials.
Chemical Identity and Physicochemical Properties
A summary of the known and predicted properties of 4-(Difluoromethoxy)biphenyl is presented below. It is important to note that experimental data for this specific compound is not widely available in the literature; therefore, some values are based on predictions and comparisons with structurally related molecules.
| Property | Value | Source |
| CAS Number | 175838-98-9 | [4] |
| Molecular Formula | C₁₃H₁₀F₂O | [4] |
| Molecular Weight | 220.21 g/mol | [4] |
| Predicted LogP | ~3.5 - 4.5 | Analog Comparison |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. | Analog Comparison |
Synthetic Pathways: A Prospective Analysis
While a specific, detailed experimental protocol for the synthesis of 4-(Difluoromethoxy)biphenyl is not readily found in peer-reviewed literature, established synthetic methodologies for biphenyl derivatives and compounds containing the difluoromethoxy group allow for the confident postulation of viable synthetic routes.
Suzuki-Miyaura Cross-Coupling: A Convergent Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6][7][8] This approach offers a convergent and efficient pathway to 4-(Difluoromethoxy)biphenyl.
Proposed Reaction Scheme:
Caption: Proposed Suzuki-Miyaura cross-coupling for 4-(Difluoromethoxy)biphenyl synthesis.
Experimental Causality: This route is highly plausible due to the commercial availability of both coupling partners and the robustness of the Suzuki-Miyaura reaction. The choice of palladium catalyst, ligand, base, and solvent system would require optimization for maximal yield.
Synthesis from 4-(Difluoromethoxy)aniline: A Linear Approach
Another viable route involves the synthesis and subsequent modification of 4-(difluoromethoxy)aniline, a known precursor.[9][10] This linear approach would likely involve a Sandmeyer-type reaction.
Proposed Reaction Scheme:
Caption: Proposed synthesis via diazotization of 4-(difluoromethoxy)aniline.
Experimental Protocol: Synthesis of the Precursor 4-(Difluoromethoxy)aniline
A plausible synthesis for the key intermediate, 4-(difluoromethoxy)aniline, can be adapted from patented procedures.[9]
-
Difluoromethoxylation: 4-Nitrophenol is reacted with a difluoromethylating agent (e.g., chlorodifluoromethane) in the presence of a base to yield 4-(difluoromethoxy)nitrobenzene.
-
Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with iron or tin in acidic media) to afford 4-(difluoromethoxy)aniline.
Spectroscopic Characterization (Predicted)
While experimental spectra for 4-(Difluoromethoxy)biphenyl are not publicly available, predictions based on its structure and data from analogous compounds can be made.[11][12][13]
-
¹H NMR: The spectrum is expected to show a characteristic triplet for the difluoromethoxy proton (-OCH F₂) with a J-coupling to the fluorine atoms. The aromatic region would display a complex multiplet pattern corresponding to the protons of the two phenyl rings.
-
¹³C NMR: The carbon of the difluoromethoxy group (-OC F₂H) would appear as a triplet due to C-F coupling. The aromatic carbons would show signals in the typical downfield region, with those closer to the electronegative oxygen and fluorine atoms being further downfield.
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 220.21, with a characteristic fragmentation pattern for a biphenyl ether.
Applications in Drug Discovery and Materials Science
The unique properties of the difluoromethoxy group make 4-(Difluoromethoxy)biphenyl a highly attractive building block in several areas of research and development.
Medicinal Chemistry: A Bioisosteric Scaffold
The difluoromethoxy group is often used as a bioisostere for hydroxyl, thiol, or methoxy groups. Its introduction can lead to:
-
Enhanced Metabolic Stability: The C-F bonds are strong and resistant to enzymatic cleavage, which can prolong the half-life of a drug.[10]
-
Modulated Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl or methoxy group, which can improve membrane permeability and oral bioavailability.
-
Improved Target Binding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially introducing new interactions with biological targets.
Derivatives of 4-(Difluoromethoxy)biphenyl could be investigated as potential inhibitors of various enzymes or as ligands for receptors where a biphenyl scaffold is known to be active. For instance, related biaryl structures containing a difluoromethyleneoxy linkage have been explored as PD-1/PD-L1 interaction inhibitors for cancer immunotherapy.[5]
Materials Science
Fluorinated biphenyls are key components in the synthesis of liquid crystals, polymers, and other advanced materials. The introduction of the difluoromethoxy group can influence properties such as:
-
Dielectric constant
-
Thermal stability
-
Optical properties
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-(Difluoromethoxy)biphenyl is not widely available. However, based on the data for structurally similar compounds such as biphenyl and other fluorinated aromatics, the following precautions should be taken:[14][15][16]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile or neoprene), and safety glasses or goggles.
-
Toxicity: While specific data is lacking, aromatic compounds and their fluorinated derivatives may cause skin, eye, and respiratory irritation. Chronic exposure to some biphenyl derivatives has been associated with more severe health effects.
-
Environmental Hazards: Many biphenyl derivatives are classified as harmful to aquatic life with long-lasting effects. Dispose of waste in accordance with local regulations.
Conclusion
4-(Difluoromethoxy)biphenyl is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis is achievable through established methods such as the Suzuki-Miyaura cross-coupling. The presence of the difluoromethoxy group is anticipated to confer advantageous physicochemical and pharmacokinetic properties to its derivatives. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.
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- Zhang, T., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17316-17336.
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PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]
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PubChem. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine. Retrieved from [Link]
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